Ethyl 1H-imidazole-1-carboximidate
Overview
Description
Ethyl 1H-imidazole-1-carboximidate is a chemical compound belonging to the imidazole family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and yield high amounts of the desired product. These methods are optimized for large-scale production and involve the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring, which is highly reactive due to its electron-rich nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halides and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .
Scientific Research Applications
Ethyl 1H-imidazole-1-carboximidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-imidazole-1-carboximidate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form stable complexes, which are crucial in catalytic processes . Additionally, the compound can act as a nucleophile or electrophile in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
- Ethyl 1H-imidazole-1-carboxylate
- 1-Ethyl-1H-imidazole
- Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate
- Propargyl 1H-imidazole-1-carboxylate
Comparison: Ethyl 1H-imidazole-1-carboximidate is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other imidazole derivatives. For instance, Ethyl 1H-imidazole-1-carboxylate is more commonly used as a reagent in organic synthesis, while this compound is favored for its applications in biological and medicinal chemistry .
Properties
IUPAC Name |
ethyl imidazole-1-carboximidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6(7)9-4-3-8-5-9/h3-5,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXBEXNHPVUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476135 | |
Record name | Ethyl 1H-imidazole-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510710-96-0 | |
Record name | Ethyl 1H-imidazole-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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